Bis(pentafluorophenyl)dibutyl tin
Description
Bis(pentafluorophenyl)dibutyl tin is an organotin compound featuring two pentafluorophenyl (C₆F₅) groups and two butyl (C₄H₉) groups bonded to a central tin atom. While direct references to this specific compound are absent in the provided evidence, its structural analogs and reactivity can be inferred from related organotin derivatives. Organotin compounds are widely used in catalysis, polymer stabilization, and materials science due to their tunable Lewis acidity and stability . The incorporation of electron-withdrawing pentafluorophenyl groups likely enhances its catalytic activity and thermal stability compared to non-fluorinated analogs, as fluorinated aryl groups are known to resist electrophilic attack and oxidative degradation .
Properties
CAS No. |
1059-35-4 |
|---|---|
Molecular Formula |
C20H18F10Sn |
Molecular Weight |
567 g/mol |
IUPAC Name |
dibutyl-bis(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/2C6F5.2C4H9.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-3-4-2;/h;;2*1,3-4H2,2H3; |
InChI Key |
MAMQYHJRFYBYAM-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
CCCC[Sn](CCCC)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Synonyms |
Dibutylbis(pentafluorophenyl)stannane |
Origin of Product |
United States |
Scientific Research Applications
Applications in Catalysis
Organotin compounds, including bis(pentafluorophenyl)dibutyl tin, are widely used as catalysts in organic synthesis. The following table summarizes its catalytic applications:
| Application | Description |
|---|---|
| Polymerization | Acts as a catalyst in the polymerization of various monomers, enhancing reaction rates. |
| Transesterification | Facilitates the transesterification process, crucial for biodiesel production and polymer synthesis. |
| Curing Agents | Used as curing agents in silicone rubber formulations, improving thermal and mechanical properties. |
Material Science Applications
The unique properties of this compound make it an ideal candidate for advanced materials. Key applications include:
- Thermal Stabilizers : Its high thermal stability allows it to be used as a stabilizer in polyvinyl chloride (PVC) and other polymers.
- Flame Retardants : The compound's fluorinated nature contributes to flame retardancy in various materials.
Case Study: PVC Stabilization
In a study examining the effectiveness of this compound as a PVC stabilizer, it was found to significantly enhance the thermal stability and longevity of PVC products under high-temperature conditions. The results indicated that formulations containing this organotin compound exhibited improved resistance to degradation compared to traditional stabilizers.
Biomedical Applications
Recent research has explored the potential biomedical applications of this compound, particularly in drug delivery systems and as an anti-cancer agent.
Case Study: Anticancer Activity
A study investigating the cytotoxic effects of this compound on cancer cell lines demonstrated promising results. The compound exhibited significant inhibition of cell proliferation in several cancer types, suggesting its potential as a therapeutic agent. The study highlighted the need for further research into its mechanisms of action and efficacy in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of bis(pentafluorophenyl)dibutyl tin and structurally related organotin compounds:
Notes:
- Inferred from analogous tin catalysts (e.g., bis(benzylphenylketone)dibutyl tin in sensor applications ).
* Hypothesized due to reduced bioactivity of fluorinated groups compared to laurate/acetyl groups.
Structural and Functional Differences
Electronic Effects :
- The pentafluorophenyl groups in this compound are strong electron-withdrawing substituents, which may enhance its Lewis acidity compared to DBTL (electron-donating laurate groups) or dibutyl tin diacetate . This could make it more effective in catalyzing reactions requiring strong electrophilic activation, such as urethane formation .
- In contrast, DBTL’s laurate groups are less electron-withdrawing, resulting in milder catalytic activity but broader industrial adoption .
Stability :
- Fluorinated aryl groups improve resistance to hydrolysis and oxidation, as seen in bis(pentafluorophenyl)mercury derivatives . This suggests this compound may exhibit longer shelf life in humid environments compared to DBTL or DBTO.
Toxicity: DBTL and other dibutyl tin compounds are associated with significant toxicity, including endocrine disruption and environmental persistence . The replacement of laurate/acetyl groups with inert pentafluorophenyl ligands may reduce bioavailability and toxicity, though organofluorine compounds can pose unique environmental risks.
Catalytic Efficiency :
- While DBTL remains the industry standard for polyurethane catalysis, recent studies highlight copper salts (e.g., Cu(II)-sulfate) as less toxic alternatives with comparable efficiency . This compound’s performance relative to these alternatives remains unexplored but warrants investigation.
Research Findings and Gaps
- DBTL Alternatives: Copper-based catalysts demonstrate reaction rates similar to DBTL in polyurethane systems, emphasizing the need for safer organotin variants .
- Fluorinated Tin Compounds : The stability of C₆F₅-substituted tin derivatives in acidic conditions (e.g., recrystallization from H₂SO₄ ) suggests this compound could excel in harsh industrial processes.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing Bis(pentafluorophenyl)dibutyl tin in laboratory settings?
- Methodology : Synthesis typically involves transmetallation or ligand-exchange reactions. For example, reacting dibutyltin dichloride with pentafluorophenyllithium (C₆F₅Li) in anhydrous tetrahydrofuran (THF) under inert atmosphere at −78°C, followed by slow warming to room temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using fluorinated solvents) is critical to isolate the product .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm stoichiometric ratios via NMR spectroscopy. Steric hindrance from butyl groups may necessitate extended reaction times.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR (to confirm pentafluorophenyl ligand integration) and ¹¹⁹Sn NMR (to verify tin coordination environment).
- X-ray Crystallography : Resolves steric interactions between butyl and pentafluorophenyl groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular ion peaks .
- Data Interpretation : Compare spectral data with organotin analogs (e.g., triphenyltin derivatives) to identify deviations caused by fluorinated ligands.
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodology :
- Use fume hoods, nitrile gloves, and chemical-resistant aprons.
- Avoid inhalation/contact; fluorinated organotins may release toxic HF upon decomposition.
- Emergency measures: For skin exposure, wash with soap/water; for eye contact, irrigate with saline for 15+ minutes. Store in airtight containers under nitrogen .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodology : Apply a 2³ factorial design to test variables:
- Factors : Temperature (−78°C vs. −40°C), solvent (THF vs. diethyl ether), and catalyst (presence/absence of LiCl).
- Response Variables : Yield (%) and purity (via HPLC).
- Analysis : Use ANOVA to identify significant interactions. For instance, LiCl may enhance reaction efficiency by stabilizing intermediates, but higher temperatures could degrade fluorinated ligands .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between Sn and fluorinated ligands.
Q. How do steric effects of butyl and pentafluorophenyl groups influence the catalytic activity of this compound?
- Methodology :
- Catalytic Test Reactions : Use hydrostannation of alkynes as a model. Compare turnover frequencies (TOF) with less-hindered analogs (e.g., trimethyltin derivatives).
- Structural Analysis : X-ray crystallography to measure bond angles/distances; steric maps (e.g., %VBur analysis) quantify ligand bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
